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These application notes provide a detailed overview and experimental protocols for assessing
the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR)
T790M mutant. The T790M mutation is a critical mechanism of acquired resistance to first and
second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer
(NSCLC).[1][2][3][4] Therefore, robust and reliable in vitro kinase assays are essential for the
discovery and characterization of next-generation inhibitors that can overcome this resistance.

This document outlines two common non-radioactive assay formats: a luminescence-based
assay that measures ATP consumption and a time-resolved fluorescence resonance energy
transfer (TR-FRET) assay for inhibitor binding.

Introduction to EGFR T790M and Kinase Assays

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal
role in regulating cell proliferation, survival, and differentiation.[5][6][7] Activating mutations in
the EGFR gene, such as exon 19 deletions or the L858R point mutation, are found in a subset
of NSCLC patients and render tumors sensitive to EGFR TKiIs like gefitinib and erlotinib.[4]
However, clinical efficacy is often limited by the emergence of acquired resistance, with the
T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.[1][3][4] The
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T790M mutation increases the affinity of the kinase for ATP, thereby reducing the potency of
ATP-competitive inhibitors.[4][8][9]

Biochemical kinase assays are fundamental tools in drug discovery for determining the direct
inhibitory effect of a compound on the enzymatic activity of a target kinase.[10][11][12][13]
These assays are typically performed in a cell-free system using purified recombinant kinase
domains.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness
of a substance in inhibiting a specific biological or biochemical function. The following tables
summarize the IC50 values of various EGFR inhibitors against wild-type (WT) EGFR and the
T790M mutant, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values of First and Second-Generation EGFR TKIls

Compound Target IC50 (nM) Reference

Gefitinib EGFR (Wild-Type) 25.8

Gefitinib EGFR (L858R) 5.4

Gefitinib EGFR (T790M) >1000

Erlotinib EGFR (Wild-Type) 7 [14]

Erlotinib EGFR (L858R) 12 [14]
EGFR

Erlotinib >5000 [3]
(T790M/L858R)

Afatinib EGFR (Wild-Type)

Afatinib EGFR (L858R) 0.3 [14]
EGFR

Afatinib 57 [14]
(T790M/L858R)

Table 2: IC50 Values of Third-Generation EGFR TKiIs
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Compound Target IC50 (nM) Reference

Osimertinib EGFR (Wild-Type) 448.7 [15]

Osimertinib EGFR (L858R)
EGFR

Osimertinib 0.71 [15]
(T790M/L858R)

Rociletinib EGFR (Wild-Type)

Rociletinib EGFR (L858R)
EGFR

Rociletinib 23 [14]
(T790M/L858R)

DY3002 EGFR (Wild-Type) 448.7 [15]
EGFR

DY3002 0.71 [15]
(T790M/L858R)

Signaling Pathway and Experimental Workflow
Diagrams
EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Kinase Activity
Assays Targeting EGFR T790M Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609989#kinase-activity-assay-for-egfr-t790m-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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